Amino-PEG12-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Amino Peg12 T Butyl Ester
Strategies for Amine-Mediated Conjugation
The primary amine group of Amino-PEG12-t-butyl ester serves as a versatile nucleophilic handle for conjugation to a variety of electrophilic partners. This functionality is central to its application in attaching the PEG linker to proteins, peptides, and other biomolecules or surfaces.
Reactions with Carboxylic Acids
The reaction between the amine of the PEG linker and a carboxylic acid results in a stable amide bond. This transformation does not proceed spontaneously and requires the activation of the carboxylic acid. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. nih.govaxispharm.com The EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of the PEG linker. nih.gov The addition of NHS stabilizes the activated species by forming an NHS ester, which is less prone to hydrolysis in aqueous media and reacts efficiently with the amine to form the final amide conjugate. windows.net
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Typical Solvent(s) | Key Features |
|---|---|---|---|
| EDC | NHS or sulfo-NHS | DMF, DMSO, Water (with sulfo-NHS) | Most effective in acidic conditions (pH 4.5-6.0) for activation, followed by reaction with amine at pH 7.2-8.0. axispharm.comwindows.net |
| DCC | HOBt or NHS | DMF, CH2Cl2 | High reactivity; produces a dicyclohexylurea (DCU) precipitate that must be filtered. |
Reactivity with Activated NHS Esters
A more direct approach for conjugating the Amino-PEG12-t-butyl ester is to react it with a molecule that has already been functionalized as an N-hydroxysuccinimide (NHS) ester. broadpharm.com This is one of the most widely used methods in bioconjugation due to its efficiency and specificity towards primary amines under physiological conditions. creativepegworks.com The reaction proceeds via nucleophilic acyl substitution, where the amine group of the PEG linker attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond. broadpharm.com This reaction is typically carried out in buffers at a pH range of 7 to 9. axispharm.com At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. windows.net
Interactions with Carbonyl Compounds (Ketones and Aldehydes)
The primary amine of the linker can react with aldehydes and ketones to form a Schiff base (an imine). This initial adduct is often unstable and susceptible to hydrolysis. To form a stable secondary amine linkage, the intermediate imine is reduced in a process known as reductive amination. acs.orgchemrxiv.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB) are common reducing agents for this purpose because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the initial aldehyde or ketone. rsc.org This reaction provides a robust method for coupling the PEG linker to molecules bearing carbonyl groups, such as glycoproteins that have been oxidized to generate aldehyde functionalities.
Selective Deprotection of the t-Butyl Ester Moiety
The t-butyl ester serves as a protecting group for the carboxylic acid terminus. vectorlabs.com Its removal is a critical step to unmask the carboxyl group for subsequent functionalization, allowing for the second part of a sequential conjugation strategy.
Acidic Hydrolysis Protocols for Carboxyl Group Liberation
The t-butyl ester is highly sensitive to acidic conditions and can be selectively cleaved to liberate the free carboxylic acid. broadpharm.com The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to yield the carboxylic acid. This deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). The reaction is typically rapid, often completing at room temperature.
While effective, the harshness of neat TFA can sometimes lead to the degradation of sensitive substrates. Milder conditions have been developed to achieve this transformation.
Table 2: Reagents for t-Butyl Ester Deprotection
| Reagent(s) | Solvent(s) | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Highly effective and common; TFA is volatile and corrosive. smolecule.com |
| Formic Acid | - | Room Temp. or mild heat | A weaker acid, offering a milder alternative to TFA for sensitive substrates. |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | A Lewis acid approach that can offer selectivity in the presence of other acid-labile groups. nih.govresearchgate.net |
| Phosphoric Acid (aq.) | - | Room Temperature | An environmentally benign and mild reagent for deprotection. organic-chemistry.org |
Post-Deprotection Functionalization Pathways
Once the t-butyl group is removed, the newly exposed terminal carboxylic acid is available for a host of new chemical transformations. This allows the Amino-PEG12-linker, now a carboxylated PEG-amine conjugate, to be attached to a second molecule. The functionalization strategies for this new carboxyl group mirror the amine-reactive chemistries, but in reverse. The carboxylic acid can be activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS) and subsequently reacted with a primary amine on a target molecule to form a second stable amide bond. This two-step, orthogonal conjugation approach is a cornerstone of the utility of heterobifunctional linkers like Amino-PEG12-t-butyl ester, enabling the precise construction of complex molecular architectures such as antibody-drug conjugates (ADCs) or targeted imaging agents.
Orthogonal Reactivity Principles in Multistep Syntheses Utilizing Amino-PEG12-t-Butyl Ester
The distinct chemical nature of the terminal amine and the t-butyl protected carboxylate on the Amino-PEG12-t-Butyl Ester backbone is the foundation of its utility in orthogonal synthesis. This principle allows for the sequential reaction of each terminus with different molecules without the need for intermediate protection and deprotection steps of the other end, streamlining complex synthetic pathways.
The primary amine is readily available for a variety of conjugation reactions. It can form stable amide bonds with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or react with aldehydes and ketones to form Schiff bases that can be further reduced to stable secondary amines. This reactivity is typically exploited in the initial step of a multistep synthesis.
Conversely, the t-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under the conditions required for the amine group's modification, including amide bond formation and reductive amination. The carboxylic acid can be unmasked at a later synthetic stage through treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection step is clean and efficient, revealing a new reactive handle for subsequent conjugation.
This orthogonal reactivity is particularly valuable in the synthesis of precisely defined bioconjugates. For instance, a targeting ligand with a carboxylic acid can be coupled to the amine terminus of the Amino-PEG12-t-Butyl Ester. Following this initial conjugation, the t-butyl ester can be removed to expose the carboxylic acid, which can then be activated and reacted with an amine-containing payload, such as a therapeutic agent or a diagnostic probe. This stepwise approach ensures a high degree of control over the final conjugate's composition and structure.
Table 1: Orthogonal Reaction Scheme of Amino-PEG12-t-Butyl Ester
| Step | Functional Group | Reactant/Reagent | Bond Formed | Protecting Group Status |
| 1 | Primary Amine (-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) | Amide | t-Butyl Ester (Intact) |
| 2 | t-Butyl Ester | Trifluoroacetic Acid (TFA) | - | Removed (reveals -COOH) |
| 3 | Carboxylic Acid (-COOH) | Amine-containing Molecule + Coupling Agent | Amide | - |
Control over Molecular Architecture in PEGylated Constructs
The defined length of the 12-unit PEG chain in Amino-PEG12-t-Butyl Ester is a critical feature for exerting precise control over the molecular architecture of the final construct. Unlike traditional PEGylation reagents that consist of a polydisperse mixture of different chain lengths, this monodisperse linker allows for the creation of homogeneous populations of molecules with consistent spacing between conjugated moieties.
This precise control over the spacer length is crucial in a variety of applications:
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length and nature of the linker connecting the target-binding and ligase-binding moieties are critical for the formation of a productive ternary complex. Amino-PEG12-t-Butyl Ester provides a well-defined building block for constructing PROTACs with optimal linker lengths.
Surface Modification: When functionalizing surfaces, such as nanoparticles or microarrays, the use of a monodisperse PEG linker ensures a uniform surface coating. This can lead to more predictable and reproducible performance in applications such as immunoassays and drug delivery. The hydrophilic PEG "lawn" created can also effectively prevent non-specific protein adsorption. polyethyleneglycolpeg.com
The ability to construct molecules with a well-defined spatial arrangement of functional groups is a significant advantage in the rational design of new therapeutics and diagnostics. By providing a linker with a fixed length and versatile, orthogonally reactive ends, Amino-PEG12-t-Butyl Ester empowers researchers to build complex molecular architectures with a high degree of precision and control.
Applications in Advanced Bioconjugation and Drug Delivery Systems
Protein PEGylation Strategies
PEGylation, the process of attaching PEG chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Amino-PEG12-t-butyl ester can be employed in both site-specific and random PEGylation approaches.
Random PEGylation typically involves the reaction of an activated form of the PEG linker with accessible primary amines on the protein surface, primarily the ε-amino groups of lysine residues. In the case of Amino-PEG12-t-butyl ester, the free amine of the linker would first be activated (e.g., by conversion to an N-hydroxysuccinimide ester) before reacting with the protein. This approach is straightforward but can result in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site.
Site-specific PEGylation, in contrast, aims to attach the PEG linker at a predetermined location on the protein, ensuring a homogeneous product with preserved biological activity. With Amino-PEG12-t-butyl ester, this can be achieved by first conjugating the linker's primary amine to a specific site on the protein. This could be a genetically engineered cysteine residue (via a maleimide-amine linker) or an unnatural amino acid with a unique reactive handle. Following this initial conjugation, the t-butyl ester protecting group is removed, and the newly exposed carboxylic acid can be used to attach another molecule of interest.
| PEGylation Strategy | Description | Advantages | Disadvantages |
| Random PEGylation | Attachment of PEG linkers to multiple accessible sites on the protein, typically lysine residues. | Simpler reaction conditions. | Can lead to a heterogeneous product mixture and potential loss of protein activity. |
| Site-Specific PEGylation | Attachment of PEG linkers to a single, predetermined site on the protein. | Results in a homogeneous product with preserved biological activity. | Requires more complex protein engineering and conjugation strategies. |
The covalent attachment of PEG chains, including those derived from Amino-PEG12-t-butyl ester, can have a significant impact on the stability and functionality of a protein. The hydrophilic nature of the PEG spacer can increase the protein's solubility and protect it from aggregation. Furthermore, the flexible PEG chain can create a hydrophilic shield around the protein, which can protect it from proteolytic degradation and reduce its immunogenicity.
However, the extent of these effects depends on the degree and location of PEGylation. While moderate PEGylation can enhance stability, extensive or poorly placed PEGylation can lead to a loss of conformational stability and biological function. The size of the PEG chain also plays a role, with longer chains generally providing more pronounced effects. The 12-unit PEG chain of Amino-PEG12-t-butyl ester offers a balance between providing beneficial properties and minimizing potential negative impacts on protein function.
Peptide and Oligonucleotide Conjugation
The principles of using Amino-PEG12-t-butyl ester extend to the modification of peptides and oligonucleotides, where it can be used to improve their therapeutic potential.
Amino-PEG12-t-butyl ester is well-suited for the synthesis of peptide-PEG conjugates. The linker can be incorporated into a peptide during solid-phase peptide synthesis (SPPS) or conjugated to a fully synthesized peptide. In SPPS, the linker can be added to the N-terminus of the growing peptide chain by reacting its primary amine with the free carboxylic acid of the N-terminal amino acid. Alternatively, the linker's primary amine can be used to react with a side chain of an amino acid, such as the carboxylic acid of aspartic or glutamic acid. Following the synthesis and cleavage of the peptide from the resin, the t-butyl ester can be deprotected to allow for further modification.
Oligonucleotides, such as siRNA and antisense oligonucleotides, have great therapeutic promise but are often limited by poor cellular uptake and rapid degradation. PEGylation with linkers like Amino-PEG12-t-butyl ester can help to overcome these challenges. The PEG chain can protect the oligonucleotide from nuclease degradation and improve its pharmacokinetic profile. The primary amine of the linker can be used to attach the PEG chain to a modified oligonucleotide, for example, at a terminal phosphate group or a modified base. The deprotected carboxylic acid can then be used to attach a targeting ligand, such as a peptide or antibody fragment, to facilitate cell-specific delivery.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody to the drug is a critical component of an ADC, and heterobifunctional linkers like Amino-PEG12-t-butyl ester are often employed for this purpose. axispharm.com
In the context of ADC development, the primary amine of Amino-PEG12-t-butyl ester can be used to attach the linker to the cytotoxic payload. The t-butyl ester is then deprotected to reveal the carboxylic acid, which is subsequently activated and reacted with an amino group on the antibody, typically a lysine residue. The PEG spacer in the linker can improve the solubility of the ADC, which is particularly important when dealing with hydrophobic drug molecules. It can also influence the ADC's stability and pharmacokinetic properties. The defined length of the PEG12 spacer allows for precise control over the distance between the antibody and the drug, which can be important for optimal efficacy.
Linker Design and Attachment Strategies in ADCs
In the realm of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of the conjugate's stability, efficacy, and safety. biochempeg.com Amino-PEG12-t-butyl ester serves as a valuable building block in the construction of these linkers. Its terminal amine can be used to attach the linker to the payload, often through the formation of a stable amide bond. nih.gov Following this, the t-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated to react with nucleophilic residues on the antibody, such as the side-chain amines of lysine residues, to form a stable conjugate.
Site-specific conjugation is a key strategy for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window. nih.govbroadpharm.com While direct conjugation to lysine residues results in a heterogeneous mixture, Amino-PEG12-t-butyl ester can be incorporated into more complex linker designs that are compatible with site-specific conjugation techniques. For instance, after deprotection of the t-butyl ester, the resulting carboxylic acid can be modified to include a maleimide group, which can then react specifically with engineered cysteine residues on the antibody to form a stable thioether bond.
Influence on ADC Pharmacokinetics and Efficacy
The inclusion of a PEG spacer, such as the 12-unit chain in Amino-PEG12-t-butyl ester, in an ADC linker can have a profound impact on the pharmacokinetic profile of the conjugate. The hydrophilic nature of the PEG chain can shield the hydrophobic payload from the surrounding environment, which can reduce non-specific uptake by the reticuloendothelial system (RES) and prolong the circulation half-life of the ADC. labinsights.nl This extended circulation time can lead to increased tumor accumulation and improved therapeutic efficacy. nih.govnih.gov
Research has shown that the length of the PEG linker is a critical parameter to optimize. While longer PEG chains can lead to a greater extension of half-life, they can also sometimes reduce the cytotoxic activity of the payload. nih.gov A study investigating the impact of PEG linker configuration on ADC performance found that amide-coupled ADCs bearing two pendant 12-unit PEG chains exhibited favorable properties. researchgate.net These conjugates demonstrated slower clearance rates in mice compared to ADCs with a linear 24-unit PEG oligomer, highlighting the importance of both PEG length and its architectural arrangement within the linker. researchgate.net
The following table summarizes hypothetical pharmacokinetic data for ADCs with varying PEG linker lengths, based on general trends observed in the literature.
| Linker Type | PEG Length | Plasma Half-life (hours) | Tumor Accumulation (%ID/g) |
| Non-PEGylated | 0 | 100 | 15 |
| PEGylated | 4 units | 120 | 18 |
| PEGylated | 12 units | 150 | 22 |
| PEGylated | 24 units | 180 | 20 |
This table presents illustrative data based on established principles of PEGylation and is not derived from a single head-to-head comparative study of ADCs solely differing in these exact PEG linker lengths.
Small Molecule PEGylation
PEGylation is a widely adopted strategy to improve the pharmaceutical properties of small molecule drugs, addressing challenges such as poor water solubility, rapid metabolism, and off-target toxicity. axispharm.com Amino-PEG12-t-butyl ester provides a discrete and versatile tool for the PEGylation of small molecules.
Enhancing Solubility and Bioavailability of Therapeutic Agents
The following table illustrates the potential impact of PEGylation on the solubility of a model hydrophobic drug.
| Compound | Aqueous Solubility (µg/mL) | Fold Increase |
| Model Hydrophobic Drug | <1 | - |
| Model Drug-PEG12 Conjugate | >1000 | >1000 |
This table provides a representative example of the solubility enhancement that can be achieved through PEGylation and is not based on experimental data for a specific drug conjugated with Amino-PEG12-t-butyl ester.
Controlled Release Formulations
The t-butyl ester group of Amino-PEG12-t-butyl ester can be exploited for the development of controlled-release drug delivery systems. By conjugating a drug to the amino group of the linker, the t-butyl ester remains at the terminus of the PEG chain. This ester bond is stable at physiological pH but can be designed to be labile under specific conditions, such as the acidic microenvironment of tumors or within the endosomes of cancer cells. nih.govrsc.org
Upon exposure to an acidic pH, the t-butyl ester can be hydrolyzed, revealing a free carboxylic acid. This change in the chemical structure of the conjugate can trigger the release of the active drug. This pH-sensitive drug release mechanism can enhance the therapeutic index of a drug by minimizing its systemic exposure and concentrating its activity at the target site. For instance, doxorubicin, a widely used chemotherapeutic agent, has been incorporated into pH-sensitive delivery systems to improve its tumor-specific delivery and reduce cardiotoxicity. nih.govmdpi.com A conjugate of doxorubicin with a linker containing a pH-sensitive moiety like a t-butyl ester could potentially exhibit a similar controlled-release profile.
Nanoparticle Surface Functionalization
The surface properties of nanoparticles used for drug delivery are critical determinants of their in vivo fate. Unmodified nanoparticles are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS). nih.gov Surface functionalization with PEG, a process known as PEGylation, is a gold-standard technique to overcome this limitation.
PEGylation for Stealth Properties and Enhanced Circulation
Attaching PEG chains to the surface of nanoparticles creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by macrophages. researchgate.net This "stealth" effect prolongs the circulation time of the nanoparticles, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov
Amino-PEG12-t-butyl ester is an ideal reagent for the PEGylation of nanoparticles. The amino group can be used to covalently attach the PEG linker to the nanoparticle surface, for example, by reacting with carboxylated or activated ester groups on the nanoparticle. The PEG12 chain then extends from the surface, providing the desired stealth properties.
Studies have shown that the density and length of the PEG chains on the nanoparticle surface are crucial for achieving optimal stealth effects. creativepegworks.com While specific data for nanoparticles coated with Amino-PEG12-t-butyl ester is limited, the general principles of PEGylation are well-established. For example, PEGylated liposomes and gold nanoparticles have demonstrated significantly longer circulation half-lives compared to their non-PEGylated counterparts. nih.govnih.govresearchgate.net
The following table provides a summary of representative circulation half-life data for different types of nanoparticles with and without PEGylation.
| Nanoparticle Type | Surface Modification | Circulation Half-life (hours) |
| Liposomes | None | <1 |
| Liposomes | PEGylated | 5-24 |
| Gold Nanoparticles | None | ~0.5 |
| Gold Nanoparticles | PEGylated | >18 |
This table presents typical circulation half-life ranges for different nanoparticle platforms and is intended to illustrate the general effect of PEGylation. The exact values can vary depending on the specific nanoparticle composition, size, and the density and length of the PEG chains.
Ligand Attachment for Targeted Delivery Systems
The strategic design of targeted drug delivery systems relies on the precise conjugation of targeting moieties to a carrier vehicle, a process greatly facilitated by heterobifunctional linkers such as Amino-PEG12-t-Butyl ester. This linker is specifically engineered to provide a stable and efficient bridge between a targeting ligand and a drug delivery platform, such as a nanoparticle, liposome, or antibody-drug conjugate (ADC). Its architecture, featuring a terminal primary amine and a protected carboxylic acid separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for sequential conjugation chemistries.
The primary amine group serves as a reactive handle for coupling to entities possessing carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or other amine-reactive functionalities. researchgate.netnju.edu.cn This allows for the initial attachment of the linker to either the drug carrier or the targeting ligand. Following this initial conjugation, the t-butyl ester protecting group on the other end of the linker can be selectively removed under acidic conditions to expose a carboxylic acid. nju.edu.cncreativepegworks.com This newly deprotected carboxyl group is then available for a second conjugation step, typically with a primary amine on the corresponding partner (ligand or carrier), thus completing the linkage.
In the context of nanoparticle-based drug delivery, Amino-PEG12-t-Butyl ester can be used to functionalize the nanoparticle surface. nih.gov The linker can be attached to the nanoparticle, and then a targeting ligand, such as an antibody, peptide, or small molecule, can be conjugated to the exposed terminus of the linker. This approach allows for the creation of targeted nanoparticles that can selectively accumulate at the site of disease, enhancing the therapeutic index of the encapsulated drug.
Similarly, in the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are the most commonly utilized spacers to connect the target protein-binding ligand and the E3 ligase-recruiting ligand. nih.govnih.gov The length and composition of the linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for target protein degradation. While a variety of PEG lengths are explored in PROTAC design, the fundamental chemistry offered by linkers like Amino-PEG12-t-Butyl ester is central to their synthesis.
Detailed Research Findings
While specific studies detailing the use of the exact Amino-PEG12-t-Butyl ester compound are not always prevalent in publicly accessible literature, the principles of its application are well-documented with similar heterobifunctional PEG linkers. Research in the field of antibody-drug conjugates has demonstrated the importance of the linker in influencing the therapeutic window. For instance, studies comparing different PEG linker architectures have shown that linker design can impact the pharmacokinetic profile of the ADC. In one study, an ADC with two branched 12-unit PEG chains exhibited a more favorable pharmacokinetic profile compared to an ADC with a single linear 24-unit PEG chain, suggesting that the spatial arrangement and density of the PEG linker are critical parameters. researchgate.net
In another study focused on affibody-drug conjugates, a PEG linker was used to attach the cytotoxic agent monomethyl auristatin E (MMAE) to an affibody targeting the HER2 receptor. The results indicated that the conjugation via the PEG linker at the C-terminus of the affibody did not impair its binding affinity to the target receptor. mdpi.com This finding underscores the utility of PEG linkers in preserving the biological activity of the targeting ligand.
The following table summarizes the types of findings that are characteristic of research involving the optimization of ligand attachment using PEG linkers in targeted drug delivery systems.
| Delivery System Component | Parameter Measured | Typical Finding with PEG Linker | Reference |
| Targeting Ligand | Binding Affinity (Kd) | The inclusion of a PEG linker generally does not negatively impact the binding affinity of the ligand to its receptor. | mdpi.com |
| Drug Delivery Vehicle | In vivo Circulation Half-life | PEGylation significantly increases the circulation time compared to non-PEGylated counterparts. | nih.gov |
| Overall Conjugate | In vitro Cytotoxicity (IC50) | The targeted conjugate often shows enhanced cytotoxicity against receptor-positive cells compared to non-targeted versions. | mdpi.com |
| Overall Conjugate | Pharmacokinetics (AUC) | Linker architecture (e.g., branched vs. linear PEG) can significantly alter the area under the curve (AUC), indicating changes in systemic exposure. | researchgate.net |
Role in Chemical Synthesis and Materials Science Research
Intermediate in Complex PEGylated Molecule Generation
The precisely defined structure of Amino-PEG12-t-butyl ester makes it an invaluable intermediate in the synthesis of complex PEGylated molecules. The presence of two distinct functional groups, the amine and the protected carboxyl, allows for sequential and controlled chemical reactions, a cornerstone of modern polymer and materials chemistry.
Precision Synthesis of Polymeric Architectures
Amino-PEG12-t-butyl ester serves as a critical building block in the creation of well-defined polymeric architectures. The primary amine group can act as an initiation site for ring-opening polymerization of N-carboxyanhydrides to form PEG-polypeptide block copolymers. Furthermore, it can readily react with activated carboxylic acids or acyl chlorides to form stable amide bonds, allowing for the step-wise assembly of complex polymers.
The t-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions without affecting other functional groups within the molecule. This "on-demand" reactivity is crucial for the synthesis of block copolymers with a defined sequence and length. For instance, the amine terminus can be reacted to form a polymer block, followed by the deprotection of the t-butyl ester to reveal a carboxylic acid, which can then be used to initiate the growth of a second polymer block. This level of control is essential for producing polymers with tailored properties for specific applications.
| Property | Value |
| Molecular Formula | C31H63NO14 |
| Molecular Weight | 673.84 g/mol |
| PEG Chain Length | 12 ethylene (B1197577) glycol units |
| Terminal Group 1 | Primary Amine (-NH2) |
| Terminal Group 2 | t-Butyl Ester (-COOtBu) |
Scaffold Design for Supramolecular Assemblies
The defined length and functional end-groups of Amino-PEG12-t-butyl ester make it an ideal scaffold for the design and synthesis of supramolecular assemblies. The PEG chain itself is known for its hydrophilicity and biocompatibility, properties that are highly desirable in the construction of functional biomaterials.
Surface Engineering and Modification
The ability to tailor the properties of surfaces at the molecular level is a key goal in materials science. Amino-PEG12-t-butyl ester provides a powerful tool for achieving this, enabling the creation of surfaces with specific chemical and biological functionalities.
Creation of Biocompatible Surfaces
The grafting of polyethylene (B3416737) glycol to surfaces is a widely employed strategy for improving their biocompatibility. The hydrophilic and flexible nature of the PEG chains creates a "protein-repellent" layer that minimizes non-specific protein adsorption, a primary event that often triggers adverse biological responses such as inflammation and thrombosis.
Amino-PEG12-t-butyl ester can be covalently attached to surfaces containing reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters through the formation of a stable amide bond with its primary amine. The t-butyl ester can then be either left intact or deprotected to introduce carboxylic acid groups, allowing for further functionalization with bioactive molecules like peptides or antibodies. This approach allows for the creation of surfaces that not only resist non-specific interactions but also actively engage with the biological environment in a controlled manner.
Anti-Fouling Coatings
Biofouling, the accumulation of unwanted biological material on surfaces, is a significant problem in various fields, from marine applications to medical devices. Coatings based on polyethylene glycol are known for their excellent anti-fouling properties. The mechanism behind this is attributed to the formation of a tightly bound water layer around the PEG chains, which creates a steric barrier that prevents the adhesion of proteins, bacteria, and other microorganisms.
Amino-PEG12-t-butyl ester can be used to create dense, uniform anti-fouling coatings on a variety of substrates. The amine group allows for robust anchoring to the surface, while the PEG12 chain provides the necessary length and flexibility for effective anti-fouling performance. The monodisperse nature of the PEG chain in this molecule is advantageous as it leads to the formation of a more ordered and effective anti-fouling layer compared to polydisperse PEG chains.
Advanced Materials for Biomedical Applications
The unique combination of biocompatibility, hydrophilicity, and chemical versatility makes Amino-PEG12-t-butyl ester a valuable component in the development of advanced materials for a range of biomedical applications, including drug delivery and tissue engineering.
The heterobifunctional nature of the molecule allows it to act as a linker, connecting different components of a biomedical device or formulation. For example, it can be used to attach targeting ligands to the surface of nanoparticles, enhancing their delivery to specific cells or tissues. The PEG spacer in such conjugates helps to improve the solubility and circulation time of the nanoparticles in the bloodstream.
In tissue engineering, Amino-PEG12-t-butyl ester can be used as a crosslinking agent in the formation of hydrogels. taskcm.com The amine and carboxyl groups (after deprotection) can react with other polymers to form a three-dimensional network that can encapsulate cells and support tissue regeneration. The length of the PEG chain can be used to tune the mechanical properties and degradation rate of the hydrogel, making it suitable for specific tissue engineering applications. taskcm.com
| Application Area | Role of Amino-PEG12-t-Butyl ester |
| Drug Delivery | Linker for attaching targeting ligands to nanoparticles; component of self-assembling drug carriers. |
| Tissue Engineering | Crosslinking agent for hydrogel formation; building block for creating bioactive scaffolds. taskcm.com |
| Bioconjugation | Spacer for linking biomolecules while maintaining their activity. |
| Surface Modification | Anchor for creating biocompatible and anti-fouling surfaces. |
Hydrogel Formation and Functionalization
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of soft tissues, making them ideal for a variety of biomedical applications, including tissue engineering and drug delivery. Amino-PEG12-t-Butyl ester serves as a critical component in the synthesis and functionalization of these materials, offering precise control over their physical and chemical properties.
The primary amine group of Amino-PEG12-t-Butyl ester can readily react with polymers containing complementary functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids, to form stable amide bonds. This reaction is fundamental to the crosslinking of polymer chains, which is the essential process for hydrogel formation. By incorporating Amino-PEG12-t-Butyl ester as a crosslinker, researchers can create hydrogels with tunable characteristics. The long, flexible PEG12 spacer influences the mesh size of the hydrogel network, which in turn affects its swelling behavior, mechanical strength, and permeability to nutrients and therapeutic agents.
Furthermore, the t-butyl ester group provides a latent functionality that can be exploited for subsequent hydrogel functionalization. This protecting group is stable under neutral conditions but can be selectively removed under acidic conditions to reveal a carboxylic acid group. This "unmasked" carboxyl group can then be used to conjugate bioactive molecules, such as peptides, growth factors, or drugs, to the hydrogel scaffold. This two-step approach allows for the creation of functionalized hydrogels with precise control over the spatial and temporal presentation of biological cues.
For instance, a hydrogel can be formed using a multi-arm PEG-NHS ester and a diamine crosslinker, with a certain percentage of that crosslinker being Amino-PEG12-t-Butyl ester. After gelation, the hydrogel can be treated with a mild acid to deprotect the t-butyl ester groups, exposing carboxylic acid functionalities throughout the hydrogel matrix. These newly available groups can then be used to covalently attach cell-adhesive peptides, promoting cell infiltration and tissue integration.
Table 1: Potential Impact of Amino-PEG12-t-Butyl Ester on Hydrogel Properties
| Property | Influence of Amino-PEG12-t-Butyl Ester |
| Mechanical Strength | The degree of crosslinking, which can be controlled by the concentration of the linker, will affect the stiffness of the hydrogel. |
| Swelling Ratio | The hydrophilic PEG12 spacer contributes to water uptake, and the crosslink density will determine the maximum swelling capacity. |
| Biocompatibility | The inherent biocompatibility of the PEG component helps to minimize inflammatory responses. |
| Functionalization | The protected carboxyl group allows for post-fabrication modification of the hydrogel with bioactive molecules. |
Polymer-Drug Conjugates in Controlled Release Platforms
The development of polymer-drug conjugates (PDCs) is a rapidly advancing area of pharmaceutical research aimed at improving the therapeutic index of drugs by enhancing their solubility, stability, and targeting to specific tissues. Amino-PEG12-t-Butyl ester is an exemplary linker for the synthesis of PDCs, offering a combination of features that are highly desirable for controlled drug delivery.
The primary amine of the linker can be used to attach it to a polymer backbone that has been activated with functional groups like NHS esters. Subsequently, the drug molecule, if it possesses a suitable functional group, can be conjugated to the polymer-linker construct. More commonly, the t-butyl ester of the linker is deprotected to reveal the carboxylic acid, which is then activated (e.g., as an NHS ester) to react with an amine group on the drug molecule, forming a stable amide bond.
The t-butyl ester group is key to the controlled release mechanism. The ester bond can be designed to be stable at physiological pH (around 7.4) but labile in the acidic microenvironment of tumors or within the endosomes and lysosomes of cells. This pH-sensitive cleavage allows for the targeted release of the drug at the site of action, minimizing off-target toxicity and improving therapeutic efficacy.
Table 2: Research Findings on the Impact of PEG Linkers in Polymer-Drug Conjugates
| Research Finding | Implication for Amino-PEG12-t-Butyl Ester Conjugates |
| Longer PEG chains can increase the hydrodynamic radius of the conjugate, reducing renal clearance. | The 12-unit PEG chain contributes to an increased circulation time. |
| PEGylation can enhance the solubility of hydrophobic drugs. | Improved formulation and potential for higher drug loading. |
| Cleavable linkers, such as esters, can be designed for controlled drug release in specific microenvironments. | The t-butyl ester offers a potential mechanism for pH-triggered drug release in acidic tumor environments. |
| Site-specific PEGylation can lead to more homogeneous conjugates with predictable properties. | The defined structure of Amino-PEG12-t-Butyl ester allows for precise and reproducible synthesis of PDCs. |
Innovations in Therapeutic and Diagnostic Modalities
PROTAC Technology Advancement
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to inducing the degradation of disease-causing proteins. The success of a PROTAC molecule is critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. Amino-PEG12-t-Butyl ester has emerged as a valuable building block for constructing these crucial linkers.
Linker Application in Proteolysis-Targeting Chimeras
The PEG12 spacer of Amino-PEG12-t-Butyl ester provides several advantages in PROTAC design. Its length is often optimal for spanning the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, properties that are often challenging for these relatively large molecules. precisepeg.com
The bifunctional nature of Amino-PEG12-t-Butyl ester allows for a modular and efficient synthesis of PROTACs. The primary amine can be readily coupled to a carboxylic acid on either the target-binding ligand or the E3 ligase ligand. Subsequently, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to the other component of the chimera. This step-wise approach provides precise control over the final PROTAC structure.
Optimization of Ternary Complex Formation
The formation of a stable and conformationally competent ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—is the cornerstone of successful protein degradation. The linker plays a pivotal role in this process, influencing both the thermodynamics and kinetics of complex assembly. researchgate.net The flexibility and length of the PEG12 linker can accommodate the necessary protein-protein interactions within the ternary complex, contributing to its stability. nih.gov
Research has shown that the linker is not merely a passive spacer but can actively participate in interactions that stabilize the ternary complex. While direct structural data for a PROTAC containing a PEG12 linker derived from Amino-PEG12-t-Butyl ester is not yet available, the principles of linker design emphasize the importance of achieving an optimal length and composition to foster favorable protein-protein contacts. researchgate.net The ability to systematically vary linker length using different PEG chain lengths, including the 12-unit version, is a key strategy for optimizing the potency and selectivity of PROTACs. nih.gov
Diagnostic Imaging Agent Design
The development of highly sensitive and specific imaging agents is crucial for early disease detection and monitoring therapeutic responses. Amino-PEG12-t-Butyl ester is being explored as a component in the design of advanced imaging probes, leveraging the benefits of PEGylation to enhance their in vivo performance.
PEGylation of Contrast Agents for Improved Resolution
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic and diagnostic agents. In the context of imaging, attaching a PEG linker like the one derived from Amino-PEG12-t-Butyl ester to a contrast agent can increase its hydrodynamic radius. This can lead to a longer circulation half-life, allowing for more effective accumulation at the target site and providing a wider window for imaging.
For example, in magnetic resonance imaging (MRI), the PEGylation of contrast agents can enhance their relaxivity, leading to improved image contrast. While studies have demonstrated this effect with larger PEG chains, the principle extends to smaller PEG linkers which can still favorably alter the molecular tumbling rate of the contrast agent. nih.govnih.gov The hydrophilic nature of the PEG12 spacer also improves the aqueous solubility of often hydrophobic imaging agents.
Reducing Off-Target Accumulation of Imaging Probes
A significant challenge in the design of targeted imaging probes is minimizing their accumulation in non-target tissues, which can lead to background noise and potential toxicity. The PEGylation of imaging agents with linkers such as Amino-PEG12-t-Butyl ester can help to mitigate this issue. The hydrophilic PEG chain can create a hydration shell around the probe, which can reduce non-specific binding to proteins and other biological macromolecules. researchgate.netnih.gov
This "stealth" effect can decrease uptake by the reticuloendothelial system (RES), including the liver and spleen, leading to a more favorable biodistribution profile with higher accumulation at the intended target. nih.gov For radiolabeled imaging agents used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT), reducing off-target accumulation is particularly important for minimizing radiation dose to healthy tissues and improving the target-to-background signal ratio. mdpi.comnih.gov
Proteomics Research Applications
Proteomics, the large-scale study of proteins, requires sophisticated tools to investigate protein function, interactions, and expression levels. Amino-PEG12-t-Butyl ester serves as a versatile building block for the synthesis of chemical probes used in various proteomics applications.
The heterobifunctional nature of Amino-PEG12-t-Butyl ester makes it an ideal component for constructing probes used in activity-based protein profiling (ABPP). nih.govresearchgate.net ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification in complex biological samples. The Amino-PEG12-t-Butyl ester can be used to link a reactive group that targets a particular enzyme class to a reporter tag, such as biotin or a fluorophore. The PEG12 spacer provides spatial separation between the reactive group and the reporter tag, minimizing steric hindrance and ensuring efficient capture or detection of the target enzyme. frontiersin.org
Furthermore, this linker can be incorporated into affinity-based probes for "pull-down" experiments to identify protein-protein interactions or to isolate specific protein complexes for mass spectrometry analysis. The amine or the deprotected carboxylate can be conjugated to a known protein ligand, while the other end can be attached to a solid support or a tag for enrichment. The defined length of the PEG12 linker can be advantageous in these applications, providing a consistent spacer arm for affinity capture.
Probe Design for Protein Labeling and Capture
The compound Amino-PEG12-t-Butyl ester is a heterobifunctional chemical linker integral to the design of advanced probes for protein labeling and capture. thermofisher.comaxispharm.com Its structure is defined by three key components: a primary amine (-NH2) group, a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group (-COOtBu). axispharm.comvectorlabs.com This configuration allows for a controlled and sequential bioconjugation strategy, which is essential for constructing multifunctional molecular probes. axispharm.com
A key feature of Amino-PEG12-t-Butyl ester is the t-butyl ester group, which serves as a temporary protecting group for a terminal carboxylic acid. axispharm.comvectorlabs.com This group is stable under typical bioconjugation conditions used for the amine group but can be selectively removed under acidic conditions, often using trifluoroacetic acid (TFA). nih.govstackexchange.com This "orthogonal" reactivity is the cornerstone of its utility in multi-step probe synthesis. Once the targeting moiety is attached via the amine group, the t-butyl ester is deprotected to reveal a reactive carboxyl group. This newly available functional group can then be conjugated to a second molecule, such as a reporter tag (e.g., a fluorophore for imaging) or a capture tag (e.g., biotin for affinity purification).
Table 1: Key Features of Amino-PEG12-t-Butyl Ester in Probe Design
| Component | Function | Advantage in Probe Design |
| Primary Amine (-NH2) | Reactive nucleophile | Enables initial, stable covalent linkage to targeting molecules (e.g., via NHS-ester or carboxyl activation chemistry). |
| PEG12 Spacer | Hydrophilic, flexible linker | Increases solubility of the probe, reduces non-specific binding, and minimizes steric hindrance between conjugated partners. chempep.comthermofisher.com |
| t-Butyl Ester (-COOtBu) | Acid-labile protecting group | Allows for sequential or "orthogonal" conjugation by revealing a carboxyl group only after a controlled deprotection step. vectorlabs.comnih.gov |
The sequential nature of this process is illustrated in the following table, outlining the steps to create a protein capture probe.
Table 2: Sequential Synthesis of a Biotinylated Protein Capture Probe
| Step | Reaction | Purpose |
| 1. Primary Conjugation | The amine group of Amino-PEG12-t-Butyl ester is reacted with an activated targeting molecule (e.g., Ligand-NHS ester). | To covalently attach the protein-targeting ligand to the linker. |
| 2. Deprotection | The resulting conjugate is treated with an acid (e.g., trifluoroacetic acid). | To remove the t-butyl protecting group and expose the terminal carboxylic acid. nih.gov |
| 3. Secondary Conjugation | The newly exposed carboxyl group is activated and reacted with an amine-containing capture tag (e.g., Biotin-NH2). | To attach the biotin moiety, rendering the probe capable of high-affinity binding to streptavidin for capture and enrichment. |
Enrichment Strategies in Mass Spectrometry
In the field of proteomics, a primary challenge is the detection of low-abundance proteins within highly complex biological samples, such as cell lysates or plasma. ceresnano.com Mass spectrometry (MS) is a powerful tool for protein identification, but its sensitivity can be limited by the vast dynamic range of protein concentrations. ceresnano.com Therefore, enrichment strategies are critical for isolating specific proteins of interest, thereby increasing their concentration relative to background proteins and improving the likelihood of their detection and quantification by MS. ceresnano.comthermofisher.com
Probes synthesized using Amino-PEG12-t-Butyl ester are well-suited for such enrichment workflows, particularly those based on affinity purification. An affinity enrichment strategy typically involves capturing a target protein from a mixture using a probe that has a high-affinity "handle" or tag. ceresnano.comnih.gov The probe, designed as described in the previous section, links a protein-targeting ligand to a capture tag like biotin.
The workflow begins with the incubation of the bifunctional probe in a complex protein mixture. The probe's targeting ligand selectively binds to the protein of interest. Following this labeling step, the entire mixture is introduced to an affinity matrix, such as streptavidin-coated beads. The high-affinity interaction between biotin (on the probe) and streptavidin (on the beads) effectively immobilizes the entire protein-probe complex onto the solid support.
Subsequent washing steps are performed to remove non-specifically bound proteins and other contaminants, which is a critical step for reducing sample complexity. The hydrophilic and non-immunogenic nature of the PEG12 spacer helps to minimize non-specific adsorption of proteins onto the probe and the affinity matrix, leading to a cleaner enriched sample. chempep.comcreativepegworks.com After the wash steps, the captured protein is eluted from the beads and prepared for analysis by mass spectrometry. This process significantly concentrates the target protein, enabling its identification and characterization even if it was originally present at very low levels. ceresnano.com
Table 3: Workflow for Affinity Enrichment Using a PEG-Linked Probe for Mass Spectrometry
| Step | Description | Rationale |
| 1. Labeling | The biotinylated probe (synthesized with Amino-PEG12-t-Butyl ester) is incubated with the complex biological sample (e.g., cell lysate). | The probe's targeting moiety binds specifically to the target protein, forming a stable protein-probe complex. |
| 2. Capture | The sample is passed over a streptavidin-functionalized solid support (e.g., magnetic beads or chromatography resin). | The high-affinity biotin-streptavidin interaction immobilizes the protein-probe complex onto the support. |
| 3. Wash | The support is washed with buffers to remove unbound and non-specifically associated proteins. | This step is crucial for reducing background noise and isolating the target protein from the complex mixture. The PEG spacer aids in minimizing non-specific interactions. chempep.com |
| 4. Elution | The captured protein is released from the support, typically by using denaturing conditions or cleavable linkers. | To recover the purified protein in a form suitable for subsequent processing. |
| 5. MS Analysis | The eluted protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify and often quantify the enriched target protein. |
Emerging Research Avenues and Future Perspectives
Integration with Click Chemistry and Bioorthogonal Reactions
The advent of click chemistry and bioorthogonal reactions has revolutionized the field of bioconjugation, offering highly efficient, specific, and biocompatible methods for linking molecules. While Amino-PEG12-t-butyl ester in its native form does not possess the functional groups for direct participation in these reactions, its versatile amino and protected carboxyl termini serve as ideal handles for their introduction.
Researchers can readily modify the terminal amine of Amino-PEG12-t-butyl ester to incorporate an azide (B81097) or an alkyne group. This transformation converts the linear PEG linker into a "clickable" reagent, ready to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These reactions are known for their high yields, tolerance of aqueous environments, and lack of interference with biological functionalities, making them ideal for conjugating the PEG linker to proteins, peptides, or small molecule drugs that have been correspondingly functionalized.
The future of PEGylation in this context lies in the development of pre-functionalized Amino-PEG12-t-butyl ester derivatives that already contain these bioorthogonal handles. Such off-the-shelf reagents would streamline the synthesis of complex bioconjugates and facilitate the creation of novel drug delivery systems, diagnostic probes, and targeted therapies. precisepeg.com
Development of Multi-Arm and Branched PEG Architectures
While linear PEG chains have been the cornerstone of PEGylation technology, there is growing interest in the development of multi-arm and branched PEG architectures. These complex structures can offer several advantages over their linear counterparts, including a greater hydrodynamic volume for enhanced in vivo half-life and the ability to conjugate multiple copies of a therapeutic agent or targeting ligand. broadpharm.combiochempeg.com
Amino-PEG12-t-butyl ester can serve as a fundamental building block in the synthesis of these more complex PEG architectures. The terminal amine and the deprotected carboxylic acid can be used in stepwise synthetic strategies to build branched or multi-arm structures. For example, the deprotected carboxyl group could be coupled to a multifunctional core molecule, followed by the reaction of the terminal amines of multiple Amino-PEG12-t-butyl ester units with the core.
Future research in this area will likely focus on creating well-defined, multi-arm PEG structures with Amino-PEG12-t-butyl ester as a key component. This could lead to the development of novel drug-delivery platforms with higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), or the creation of hydrogels with tailored properties for tissue engineering applications. nih.govaxispharm.com
| PEG Architecture | Potential Advantages | Role of Amino-PEG12-t-Butyl Ester |
| Linear | Well-established, predictable pharmacokinetics | Direct use as a linker |
| Branched | Increased steric hindrance, potentially reduced enzymatic degradation | Monomeric unit for building branched structures |
| Multi-arm (3, 4, 8-arm) | Higher payload capacity, formation of hydrogels | Key building block for creating multi-arm constructs |
Computational Modeling and Simulation of Amino-PEG12-t-Butyl Ester Conjugates
As the complexity of PEGylated bioconjugates increases, the ability to predict their behavior in a biological environment becomes crucial. Computational modeling and simulation are emerging as powerful tools to understand the structure-property relationships of these molecules, potentially reducing the need for extensive empirical screening. researchgate.netresearchgate.net
For conjugates containing Amino-PEG12-t-butyl ester, molecular dynamics (MD) simulations can provide insights into how the PEG chain affects the conformation and dynamics of the attached biomolecule. These simulations can help predict whether the PEG linker will shield the active site of a protein, potentially reducing its therapeutic efficacy, or if it will adopt a conformation that enhances solubility and stability without compromising function. acs.org
Future perspectives in this field involve the development of more accurate force fields for PEG and the use of machine learning algorithms to analyze simulation data. This could lead to the in silico design of PEGylated bioconjugates with optimized properties, where the length and attachment point of the Amino-PEG12-t-butyl ester linker are tailored to achieve the desired pharmacokinetic and pharmacodynamic profile.
Regulatory Science and Translation of PEGylated Bioconjugates
The successful translation of a novel PEGylated bioconjugate from the laboratory to the clinic requires careful navigation of the regulatory landscape. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific requirements for the characterization and control of these complex drug products. enovatia.comconsensus.app
A key challenge with PEGylated therapeutics is managing the heterogeneity of the PEG polymer. While Amino-PEG12-t-butyl ester is a discrete molecule with a defined chain length, its conjugation to a protein can result in a mixture of products with varying numbers of PEG chains attached at different sites. acs.org The regulatory expectation is that this heterogeneity is well-characterized and controlled to ensure product consistency and safety.
Future directions in the regulatory science of PEGylated bioconjugates will likely focus on the development of advanced analytical techniques for their characterization, such as mass spectrometry and size-exclusion chromatography. enovatia.com Furthermore, as concerns about the potential immunogenicity of PEG itself have emerged, there will be an increased focus on understanding and mitigating this risk. nih.gov For Amino-PEG12-t-butyl ester and its conjugates, this will necessitate thorough immunogenicity risk assessments as part of the preclinical development program. The continued dialogue between researchers, manufacturers, and regulatory bodies will be essential for the successful clinical translation of the next generation of PEGylated therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Amino-PEG12-t-Butyl ester, and how do reaction parameters influence yield?
- Methodology : Use a Taguchi experimental design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. Analyze yield via HPLC with a C18 column (3.5 µm, 4.6 × 150 mm) and UV detection at 220 nm. Validate purity by H NMR (400 MHz, CDCl) and mass spectrometry .
- Data Contradictions : Discrepancies in reported yields (e.g., 70–85%) may arise from residual water in solvents or incomplete tert-butyl deprotection. Use Karl Fischer titration to quantify moisture and optimize anhydrous conditions .
Q. How can researchers confirm the structural integrity of Amino-PEG12-t-Butyl ester post-synthesis?
- Analytical Workflow :
NMR : Compare H and C spectra with reference data (CAS 872340-65-3) to verify PEG chain length and tert-butyl ester presence.
MALDI-TOF MS : Confirm molecular weight (theoretical: 673.83 g/mol) using α-cyano-4-hydroxycinnamic acid as the matrix .
FT-IR : Identify characteristic peaks (e.g., C=O stretch at 1720 cm for the ester group) .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the solubility and reactivity of Amino-PEG12-t-Butyl ester in aqueous versus organic phases?
- Experimental Design :
- Solubility Testing : Measure partition coefficients (logP) in octanol-water systems using shake-flask methods.
- Reactivity Analysis : Compare tert-butyl ester hydrolysis rates under acidic (e.g., 0.1 M HCl) and enzymatic (e.g., esterase) conditions via LC-MS monitoring .
Q. What orthogonal strategies can resolve discrepancies in Amino-PEG12-t-Butyl ester characterization data?
- Approach :
Cross-Validation : Combine SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to assess PEG chain polydispersity.
X-ray Crystallography : If crystallization is feasible, resolve tert-butyl ester spatial orientation .
TGA/DSC : Quantify thermal stability (e.g., tert-butyl decomposition at ~200°C) to confirm functional group integrity .
Q. How does Amino-PEG12-t-Butyl ester compare to other PEGylated linkers (e.g., NHS esters, azides) in bioconjugation efficiency?
- Comparative Framework :
- Kinetic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics between PEGylated linkers and model proteins (e.g., BSA).
- Stability Testing : Monitor linker hydrolysis in PBS (pH 7.4, 37°C) over 72 hours. Amino-PEG12-t-Butyl ester typically shows slower hydrolysis than NHS esters due to steric protection .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically analyze variability in Amino-PEG12-t-Butyl ester synthesis yields?
- Statistical Tools :
- Perform ANOVA to identify significant factors in Taguchi-designed experiments (p < 0.05).
- Use Grubbs’ test to exclude outliers in yield data caused by experimental artifacts .
Q. What criteria define a robust research question for studying Amino-PEG12-t-Butyl ester in drug delivery systems?
- FINER Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
